Structural Differentiation: 4-Biphenylcarbonyl Substituent Versus Benzoyl and 4-Chlorobenzoyl Analogs in Anticonvulsant Benzofuran-Acetamides
In the published anticonvulsant benzofuran-acetamide series by Shakya et al. (2016), the most potent analogs bear a 4-chlorobenzoyl group at the benzofuran 2-position combined with bulky substituted acetamide side chains (ED50 range: 0.055–0.259 mmol/kg in the MES mouse model) [1]. The target compound differs at the 2-position by carrying a 4-biphenylcarbonyl group instead of 4-chlorobenzoyl, and carries an unsubstituted acetamide at the 3-position. The 4-biphenylcarbonyl group introduces a larger aromatic surface area and altered electron distribution compared to the 4-chlorobenzoyl group; in the related PTP1B inhibitor series, biphenyl substitution is critical for potency, though its effect is highly position-dependent [2]. No head-to-head anticonvulsant or PTP1B data exist for this exact compound.
| Evidence Dimension | 2-Position substituent identity and effect on anticonvulsant ED50 |
|---|---|
| Target Compound Data | 4-Biphenylcarbonyl at 2-position; unsubstituted acetamide at 3-position. No published ED50 data available for this specific compound. |
| Comparator Or Baseline | Compound 5i: N-(2-(4-chlorobenzoyl)-benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide; ED50 = 0.055 mmol/kg (MES mouse model). Compound 5c: N-(2-(4-chlorobenzoyl)-benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)acetamide; ED50 within 0.055–0.259 mmol/kg range [1]. |
| Quantified Difference | Cannot be calculated — no target compound ED50 data available. The 4-biphenylcarbonyl substituent is structurally distinct from 4-chlorobenzoyl (larger aromatic surface, absence of electronegative chlorine). |
| Conditions | Maximal electroshock seizure (MES) model in mice; neurotoxicity assessed by rotarod test [1]. |
Why This Matters
For procurement decisions in anticonvulsant SAR programs, the absence of the 4-chlorobenzoyl group and the presence of the 4-biphenylcarbonyl group means this compound explores a distinct chemical space not represented in the published anticonvulsant optimization series.
- [1] Shakya AK, Kamal M, Balaramnavar VM, Bardaweel SK, Naik RR, Saxena AK, Siddiqui HH. Design, synthesis and evaluation of benzofuran-acetamide scaffold as potential anticonvulsant agent. Acta Pharmaceutica. 2016;66(3):353-372. doi:10.1515/acph-2016-0023. View Source
- [2] Malamas MS, Sredy J, Moxham C, Katz A, Xu W, McDevitt R, et al. Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties. J Med Chem. 2000;43(7):1293-1310. doi:10.1021/jm990560c. View Source
